molecular formula C9H16O2 B8764129 2-isobutoxy-3,4-dihydro-2H-pyran CAS No. 6581-67-5

2-isobutoxy-3,4-dihydro-2H-pyran

Cat. No. B8764129
CAS RN: 6581-67-5
M. Wt: 156.22 g/mol
InChI Key: WGSGJOWWPBIGTI-UHFFFAOYSA-N
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Patent
US07518003B2

Procedure details

In a 50 L-volume autoclave made of stainless-steel, 16.22 kg of isobutylvinylether (IBVE), 6.97 kg of acrolein (ACR) and 0.08 kg of di-t-butylhydroxytoluene (BHT) were placed and the inside of the reactor was purged with nitrogen. The pressure was increased to 3 MPa with nitrogen and reaction was performed at 135° C. for 16 hours. The yield of 3,4-dihydro-2-isobutoxy-2H-pyran (DHIBP) was 94% (with ACR used as standard). The reaction solution was subjected to distillation, to thereby obtain 17.1 kg of DHIBP (20 kPa/120° C.).
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
16.22 kg
Type
reactant
Reaction Step Two
Name
acrolein
Quantity
6.97 kg
Type
reactant
Reaction Step Three
Name
di-t-butylhydroxytoluene
Quantity
0.08 kg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:5][CH:6]=[CH2:7])[CH:2]([CH3:4])[CH3:3].[CH:8]([CH:10]=[CH2:11])=[O:9]>C(C1C=CC(C)=C(O)C=1C(C)(C)C)(C)(C)C>[CH2:1]([O:5][CH:6]1[CH2:7][CH2:11][CH:10]=[CH:8][O:9]1)[CH:2]([CH3:4])[CH3:3]

Inputs

Step One
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
16.22 kg
Type
reactant
Smiles
C(C(C)C)OC=C
Step Three
Name
acrolein
Quantity
6.97 kg
Type
reactant
Smiles
C(=O)C=C
Step Four
Name
di-t-butylhydroxytoluene
Quantity
0.08 kg
Type
catalyst
Smiles
C(C)(C)(C)C1=C(C(=C(C=C1)C)O)C(C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the inside of the reactor was purged with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
The pressure was increased to 3 MPa with nitrogen and reaction
DISTILLATION
Type
DISTILLATION
Details
The reaction solution was subjected to distillation

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C(C)C)OC1OC=CCC1
Measurements
Type Value Analysis
AMOUNT: MASS 17.1 kg
YIELD: CALCULATEDPERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.